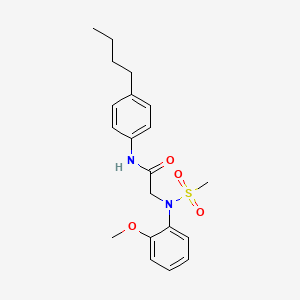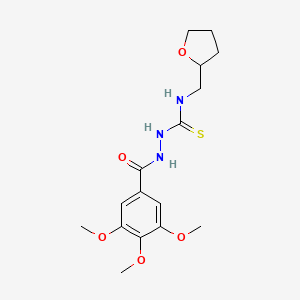
N~1~-(4-butylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~-(4-butylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 41-8543, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BAY 41-8543 is primarily used as a tool compound in laboratory experiments to investigate the mechanism of action and physiological effects of nitric oxide (NO) signaling.
Mécanisme D'action
N~1~-(4-butylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 41-8543 acts as a potent activator of soluble guanylate cyclase (sGC), which is a key enzyme in the NO signaling pathway. sGC is responsible for the production of cyclic guanosine monophosphate (cGMP), which regulates various physiological processes. N~1~-(4-butylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 41-8543 binds to the heme group of sGC, leading to the production of cGMP and subsequent downstream effects.
Biochemical and physiological effects:
N~1~-(4-butylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 41-8543 has been shown to have various biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and neuroprotective effects. It has also been shown to improve cardiovascular function and reduce oxidative stress in various disease models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~1~-(4-butylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 41-8543 in laboratory experiments is its high potency and specificity for sGC activation. It has also been shown to have minimal off-target effects, making it a reliable tool compound for investigating NO signaling. However, one limitation of using N~1~-(4-butylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 41-8543 is its relatively short half-life, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N~1~-(4-butylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 41-8543. One area of interest is the development of novel sGC activators with improved pharmacokinetic properties and therapeutic potential. Another area of interest is the investigation of the effects of N~1~-(4-butylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 41-8543 in various disease models, including cancer, diabetes, and neurodegenerative disorders. Additionally, further research is needed to fully elucidate the mechanism of action and downstream effects of N~1~-(4-butylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 41-8543 in various physiological processes.
Applications De Recherche Scientifique
N~1~-(4-butylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 41-8543 has been extensively used in scientific research to investigate the role of NO signaling in various physiological processes, including cardiovascular function, immune response, and neuronal signaling. It has also been used to study the effects of NO signaling in various disease models, such as cancer, diabetes, and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(4-butylphenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-4-5-8-16-11-13-17(14-12-16)21-20(23)15-22(27(3,24)25)18-9-6-7-10-19(18)26-2/h6-7,9-14H,4-5,8,15H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAQHGOLDRYNOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl oxo[(5-pentyl-1,3,4-thiadiazol-2-yl)amino]acetate](/img/structure/B4113787.png)
![4-chloro-N-{2-[(cyclohexylamino)carbonyl]phenyl}-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4113797.png)
![1-(4-bromophenyl)-7-fluoro-2-(5-methyl-2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113802.png)
![5-[(2,6-difluorobenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4113810.png)
![2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B4113815.png)
![4-[({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B4113821.png)

![N-(2,5-dichlorophenyl)-4-[2-(1-naphthylamino)-2-oxoethoxy]benzamide](/img/structure/B4113837.png)

![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4113857.png)
![N-(4-nitrophenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B4113860.png)
![ethyl 5-methyl-2-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4113869.png)
![1-{[(5-{[(2,4-dichlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4113883.png)
![2-(4-chlorophenyl)-3-[3-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B4113885.png)